molecular formula C12H7F2NO3 B1622791 2,4-Difluoro-1-(4-nitrophenoxy)benzene CAS No. 28280-37-7

2,4-Difluoro-1-(4-nitrophenoxy)benzene

Cat. No. B1622791
M. Wt: 251.18 g/mol
InChI Key: BEVUWKGENAGXJN-UHFFFAOYSA-N
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Patent
US06800651B2

Procedure details

A suspension of 1-(2,4-difluorophenoxy)-4-nitrobenzene (209 g, 1.17 mol) and 10% palladium-on-carbon (20 g, 50% wet) in methanol (1.0 L) was shaken under an atmosphere of hydrogen (60 psi) at room temperature for 5 h. The mixture was filtered through a plug of Celite® (150 g), washing with methanol (2×300 mL) and the solvent was removed under reduced pressure to afford the crude product as a dark red oil. This residue was triturated with hexanes (500 mL) and filtered to provide the title compound as a gray solid (175 g, 95%).1H NMR(300 MHz, DMSO-d6): 6.55(2H,d,J=8.8), 6.73(2H,d,J=8.8), 7.02-6.95(2H,m), 7.40(1H,t,J=11.4).
Quantity
209 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][CH:6]=1>CO.[Pd]>[F:1][C:2]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:3]=1[O:4][C:5]1[CH:6]=[CH:7][C:8]([NH2:11])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
209 g
Type
reactant
Smiles
FC1=C(OC2=CC=C(C=C2)[N+](=O)[O-])C=CC(=C1)F
Name
Quantity
1 L
Type
solvent
Smiles
CO
Name
Quantity
20 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was shaken under an atmosphere of hydrogen (60 psi) at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a plug of Celite® (150 g)
WASH
Type
WASH
Details
washing with methanol (2×300 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude product as a dark red oil
CUSTOM
Type
CUSTOM
Details
This residue was triturated with hexanes (500 mL)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=C(OC2=CC=C(N)C=C2)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 175 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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